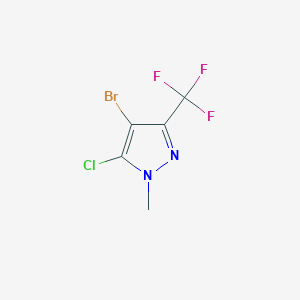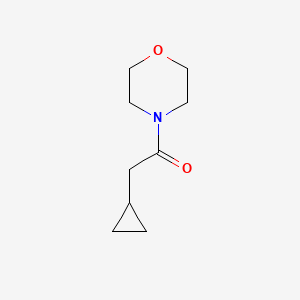
2-环丙基-1-吗啉基乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
脂质中的相变
一项研究探索了具有环丙烷环的磷脂酰乙醇胺的热致行为和分子特性,发现用乙醇胺取代胆碱部分导致脂肪酰基链更高阶,并且引入环丙烷单元降低了凝胶到液晶相变的温度,表明环丙烷环对脂质双层的结构组织和相行为的影响 (Perly、Smith 和 Jarrell,1985 年)。
构象受限肽异构体
另一个重要的应用是在构象受限肽异构体的设计和合成中。研究表明,1,2,3-三取代环丙烷可以将一段肽骨架锁定在延伸的 β 链构象中,作为肽键的新型模拟物。这些化合物对肾素表现出纳摩尔浓度的抑制活性,证明了它们作为生物活性分子的潜力 (Martín 等,1992 年)。
立体选择性合成
通过手性 α-烷氧基丙烯酰胺的环丙烷化研究了 α-羟基环丙烷羧酸的立体选择性合成,证明了含环丙烷化合物的化学多功能性。该方法提供了一条生成对映体富集的 α-羟基环丙烷羧酸的途径,展示了环丙基在复杂分子合成中的效用 (Pansare 和 Jain,1999 年)。
光引发剂和细胞毒性
一项研究评估了二氯丙烷 (DCP) 和光引发剂对人胚肺成纤维细胞的细胞毒性作用,发现 DCP 与某些光引发剂的组合显着诱导细胞毒性。这项研究突出了环丙烷衍生物在评估与化学暴露相关的职业健康风险方面的重要性 (川崎等,2015 年)。
生物等排体开发
研究了氨基环丙烷光化学转化为 1-氨基降冰片烷的潜力,以提供新的苯胺生物等排体,展示了一种在药物发现中生成饱和基序的新方法。该方法能够在饱和碳环骨架上产生不同的取代模式,为减少药物开发计划中的代谢敏感性提供了见解 (Staveness 等,2019 年)。
作用机制
Target of Action
It is known that cyclopropyl groups, which are present in this compound, have been used in drug development and display bioactivity in various cell lines . The mechanism of inhibition is proposed to occur through an enzymatic cyclopropane ring opening reaction and subsequent formation of a covalent bond with a target enzyme .
Mode of Action
The mode of action of 2-Cyclopropyl-1-morpholinoethanone is believed to involve an enzymatic cyclopropane ring opening reaction . This reaction results in the formation of a covalent bond with a target enzyme, leading to inhibition of the enzyme’s activity . The compounds undergo this reaction with a clear diastereoselective preference for the α-stereoisomer of the cyclopropane ring, consistent with a target-based activation of the compounds .
Biochemical Pathways
Cyclopropane-containing compounds have been shown to affect various biochemical pathways, including those involved in cysteine biosynthesis
Pharmacokinetics
The cyclopropane group is known to impose conformational rigidity on the molecules of physiologically active compounds, which can increase the metabolic stability of the target structures and extend the scope of their therapeutic action .
Result of Action
It is known that cyclopropane-containing compounds can display bioactivity in various cell lines, including hela cancer cell lines
Action Environment
It is known that the success of suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent
生化分析
Biochemical Properties
The biochemical properties of 2-Cyclopropyl-1-morpholinoethanone are not well-documented. Cyclopropane-containing compounds are known to have unique reactivity due to their structural motif . They are widespread in natural products and are usually essential for biological activities .
Molecular Mechanism
The molecular mechanism of action of 2-Cyclopropyl-1-morpholinoethanone is not well-understood. It is known that cyclopropane-containing compounds can undergo enzymatic ring-opening reactions, forming covalent bonds with target enzymes . Whether 2-Cyclopropyl-1-morpholinoethanone undergoes similar reactions is not clear.
Metabolic Pathways
The metabolic pathways involving 2-Cyclopropyl-1-morpholinoethanone are not well-understood. Cyclopropane-containing compounds are known to be involved in diverse biosynthetic pathways
属性
IUPAC Name |
2-cyclopropyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(7-8-1-2-8)10-3-5-12-6-4-10/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSIWFBRRFAVJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
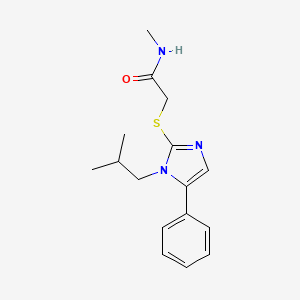
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide hydrochloride](/img/structure/B2984111.png)

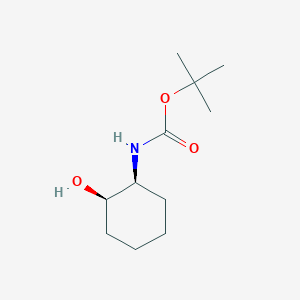

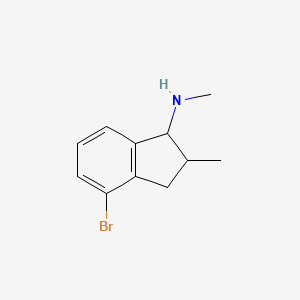
![2,3-Difluoro-N-[2-[4-(trifluoromethyl)phenyl]propan-2-yl]pyridine-4-carboxamide](/img/structure/B2984118.png)
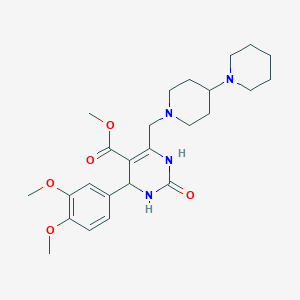
![2-Chloro-N-[(1-hydroxycyclopentyl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2984122.png)
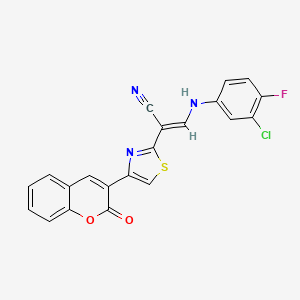
![5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B2984130.png)

![4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide](/img/structure/B2984132.png)
